molecular formula C14H26N4O2S2 B11964487 N,N'-Bis-(2-morpholinoethyl)-dithiooxamide CAS No. 17560-57-5

N,N'-Bis-(2-morpholinoethyl)-dithiooxamide

Katalognummer: B11964487
CAS-Nummer: 17560-57-5
Molekulargewicht: 346.5 g/mol
InChI-Schlüssel: FJJTVKMLDAFBFD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N’-Bis-(2-morpholinoethyl)-dithiooxamide is an organic compound that features two morpholine rings attached to a dithiooxamide core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Bis-(2-morpholinoethyl)-dithiooxamide typically involves the reaction of dithiooxamide with 2-chloroethylmorpholine under basic conditions. The reaction proceeds through nucleophilic substitution, where the morpholine nitrogen attacks the electrophilic carbon of the chloroethyl group, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production methods for N,N’-Bis-(2-morpholinoethyl)-dithiooxamide may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents used in the industrial synthesis include dithiooxamide, 2-chloroethylmorpholine, and a suitable base such as sodium hydroxide.

Analyse Chemischer Reaktionen

Types of Reactions

N,N’-Bis-(2-morpholinoethyl)-dithiooxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dithiooxamide core to thiol groups.

    Substitution: The morpholine rings can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol derivatives.

Wissenschaftliche Forschungsanwendungen

N,N’-Bis-(2-morpholinoethyl)-dithiooxamide has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.

    Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with biological macromolecules.

    Industry: It is used in the synthesis of advanced materials and as a stabilizer in polymer production.

Wirkmechanismus

The mechanism by which N,N’-Bis-(2-morpholinoethyl)-dithiooxamide exerts its effects involves its ability to chelate metal ions and interact with biological macromolecules. The morpholine rings and dithiooxamide core provide multiple binding sites, allowing the compound to form stable complexes with metal ions. These interactions can inhibit enzyme activity or disrupt protein-protein interactions, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N,N’-Bis-(2-pyridylmethyl)-dithiooxamide
  • N,N’-Bis-(2-aminoethyl)-dithiooxamide
  • N,N’-Bis-(2-hydroxyethyl)-dithiooxamide

Uniqueness

N,N’-Bis-(2-morpholinoethyl)-dithiooxamide is unique due to the presence of morpholine rings, which enhance its solubility and provide additional binding sites for metal ions. This makes it more versatile in forming stable complexes and interacting with biological macromolecules compared to similar compounds.

Eigenschaften

CAS-Nummer

17560-57-5

Molekularformel

C14H26N4O2S2

Molekulargewicht

346.5 g/mol

IUPAC-Name

N,N'-bis(2-morpholin-4-ylethyl)ethanedithioamide

InChI

InChI=1S/C14H26N4O2S2/c21-13(15-1-3-17-5-9-19-10-6-17)14(22)16-2-4-18-7-11-20-12-8-18/h1-12H2,(H,15,21)(H,16,22)

InChI-Schlüssel

FJJTVKMLDAFBFD-UHFFFAOYSA-N

Kanonische SMILES

C1COCCN1CCNC(=S)C(=S)NCCN2CCOCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.